molecular formula C14H18O2 B1142484 (E)-3-p-Tolyl-acrylic acid butyl ester CAS No. 123248-21-5

(E)-3-p-Tolyl-acrylic acid butyl ester

Cat. No. B1142484
CAS RN: 123248-21-5
M. Wt: 218.29152
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-3-p-Tolyl-acrylic acid butyl ester” is an ester. Esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . Esters generally have pleasant odours and are often responsible for the characteristic fragrances of fruits and flowers .


Synthesis Analysis

Esters are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . In the presence of an acid catalyst such as concentrated sulfuric acid, esterification occurs when an alcohol and a carboxylic acid are reacted .


Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of esters features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters can undergo a process called hydrolysis, which is the reaction of an ester with water to produce a carboxylic acid and an alcohol . This reaction can be catalyzed by an acid, such as hydrochloric acid or sulfuric acid .

Scientific Research Applications

  • Polymerization Processes : The use of esters like tert-butyl acrylate in atom transfer radical polymerization (ATRP) to create polymer brushes and copolymers. These materials exhibit stimuli-responsive properties and are applicable in surface coatings and material science (Treat, Ayres, Boyes, & Brittain, 2006).

  • Environmental Behavior and Toxicity : Studies on the fate, biodegradability, and aquatic toxicity of acrylic esters, including butyl acrylate, highlight their environmental impact. These compounds show varying degrees of soil mobility, biodegradability, and aquatic toxicity, which is crucial for assessing their environmental safety (Staples, Murphy, McLaughlin, Leung, Cascieri, & Farr, 2000).

  • Thermal Degradation : Research comparing the thermal degradation of ethylene-vinyl acetate and ethylene-butyl acrylate copolymers provides insights into the stability and decomposition products of these materials, which is vital for their application in high-temperature environments (Sultan & Sörvik, 1991).

  • Synthesis and Application in Reaction Processes : The synthesis of butyl acrylate via esterification in a fixed-bed adsorptive reactor demonstrates its industrial-scale production. This process is essential for the large-scale manufacturing of materials like paints, adhesives, and sealants (Constantino, Pereira, Faria, Ferreira, Loureiro, & Rodrigues, 2015).

  • Photomechanical Applications : The conversion of tert-butyl esters to other compounds through chemical reactions has been studied for applications in photomechanical organic microcrystals. This research is significant for developing materials that respond to light stimuli (Al‐Kaysi, Zhu, Al-Haidar, Al-Muhannah, El-Boubbou, Hamdan, & Bardeen, 2015).

  • Nanotechnology and Controlled Release Systems : Studies on glucose- and pH-responsive nanogated ensembles using poly(acrylic acid) brushes derived from butyl acrylate demonstrate the potential of these materials in targeted drug delivery and responsive release systems (Tan, Yang, Wu, Tang, Xiao, Liu, & Zhuo, 2015).

Safety And Hazards

It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling esters . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

There are ongoing studies on the use of esters in various fields. For instance, esters are being explored for removing organic acids from bio-oils via their esterification reactions with alcohols . This shows the potential of esters in contributing to sustainable and renewable energy solutions.

properties

IUPAC Name

butyl (E)-3-(4-methylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-3-4-11-16-14(15)10-9-13-7-5-12(2)6-8-13/h5-10H,3-4,11H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZFATWQHNKARJ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-p-Tolyl-acrylic acid butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.